

# Application Notes and Protocols: Live-Cell Imaging of Autophagy Induction by PBA-1106

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## Compound of Interest

Compound Name: PBA-1106

Cat. No.: B15606925

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PBA-1106** is a novel autophagy-targeting chimera (AUTOTAC) designed to induce the degradation of specific cellular targets through the autophagy pathway.<sup>[1][2]</sup> As a bifunctional molecule, **PBA-1106** works by binding to the target protein and simultaneously recruiting and activating the autophagy receptor protein p62 (also known as SQSTM1).<sup>[3][4]</sup> This action promotes the self-oligomerization of p62, a critical step in the formation of the autophagosome, the double-membraned vesicle that sequesters cellular components for degradation.<sup>[5][6]</sup> This application note provides detailed protocols for visualizing and quantifying the induction of autophagy by **PBA-1106** in real-time using live-cell imaging techniques. The primary method described herein utilizes the well-established GFP-LC3 reporter system, where the microtubule-associated protein 1A/1B-light chain 3 (LC3), a key component of the autophagosome membrane, is tagged with Green Fluorescent Protein (GFP). Upon autophagy induction, the diffuse cytoplasmic GFP-LC3 is recruited to the autophagosome membrane, appearing as distinct puncta that can be visualized and quantified by fluorescence microscopy.

## Data Presentation

The following tables summarize representative quantitative data from live-cell imaging experiments designed to assess the autophagic activity induced by **PBA-1106**.

Table 1: Quantification of GFP-LC3 Puncta Formation

Treatment Group	Mean GFP-LC3 Puncta per Cell ( $\pm$ SD) at 6h	Fold Change vs. Vehicle Control
Vehicle Control (0.1% DMSO)	3.2 $\pm$ 1.1	1.0
PBA-1106 (100 nM)	18.5 $\pm$ 4.2	5.8
PBA-1106 (500 nM)	25.1 $\pm$ 5.9	7.8
Positive Control (Rapamycin, 200 nM)	22.8 $\pm$ 5.1	7.1
Negative Control (3-MA, 5 mM) + PBA-1106 (500 nM)	5.4 $\pm$ 1.8	1.7

SD: Standard Deviation; 3-MA: 3-Methyladenine, an autophagy inhibitor.

Table 2: Autophagic Flux Analysis using a Tandem mCherry-GFP-LC3 Reporter

Treatment Group	Mean mCherry+GFP+ Puncta (Autophagosomes) per Cell	Mean mCherry+GFP- Puncta (Autolysosomes) per Cell	Autophagic Flux (Ratio of Autolysosomes to Autophagosomes)
Vehicle Control (0.1% DMSO)	4.1	2.5	0.61
PBA-1106 (500 nM)	15.8	12.3	0.78
PBA-1106 (500 nM) + Bafilomycin A1 (100 nM)	28.9	3.1	0.11

Bafilomycin A1 is a lysosomal inhibitor that blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.

## Experimental Protocols

### Protocol 1: Live-Cell Imaging of GFP-LC3 Puncta Formation

This protocol details the steps for visualizing the formation of autophagosomes in response to **PBA-1106** treatment using a cell line stably expressing GFP-LC3.

#### Materials:

- HeLa cells stably expressing GFP-LC3 (or other suitable cell line)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **PBA-1106** (stock solution in DMSO)
- Rapamycin (positive control, stock solution in DMSO)
- 3-Methyladenine (negative control, stock solution in DMEM)
- Vehicle (DMSO)
- Glass-bottom imaging dishes or multi-well plates
- Live-cell imaging microscope equipped with environmental control (37°C, 5% CO<sub>2</sub>) and appropriate fluorescence filters for GFP.

#### Procedure:

- **Cell Seeding:** Seed the GFP-LC3 expressing HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.
- **Compound Preparation:** Prepare fresh dilutions of **PBA-1106**, rapamycin, and 3-MA in pre-warmed complete medium. Ensure the final DMSO concentration does not exceed 0.1%.
- **Treatment:**

- For the negative control group pre-treated with an inhibitor, incubate the cells with 5 mM 3-MA for 1 hour prior to adding **PBA-1106**.
- Carefully remove the old medium from the cells and replace it with the medium containing the test compounds (Vehicle, **PBA-1106**, Rapamycin, or 3-MA + **PBA-1106**).
- Live-Cell Imaging:
  - Immediately place the imaging dish onto the stage of the live-cell microscope.
  - Allow the cells to equilibrate in the environmental chamber for at least 30 minutes.
  - Acquire images at multiple time points (e.g., 0, 2, 4, 6, 8, and 12 hours) using a 40x or 60x objective. For each time point and condition, capture images from several random fields of view to ensure a representative sample.
- Image Analysis and Quantification:
  - Use image analysis software (e.g., ImageJ/Fiji) to count the number of GFP-LC3 puncta per cell.
  - For each cell, the number of distinct, bright fluorescent dots should be counted.
  - Average the number of puncta per cell for at least 50 cells per condition and time point.
  - Calculate the standard deviation and fold change relative to the vehicle control.

## Protocol 2: Autophagic Flux Assay with mCherry-GFP-LC3

This protocol measures the progression of autophagy from autophagosome formation to lysosomal fusion using a tandem fluorescent reporter. In the neutral pH of the autophagosome, both mCherry and GFP fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists (red puncta).

### Materials:

- HeLa cells transiently or stably expressing mCherry-GFP-LC3

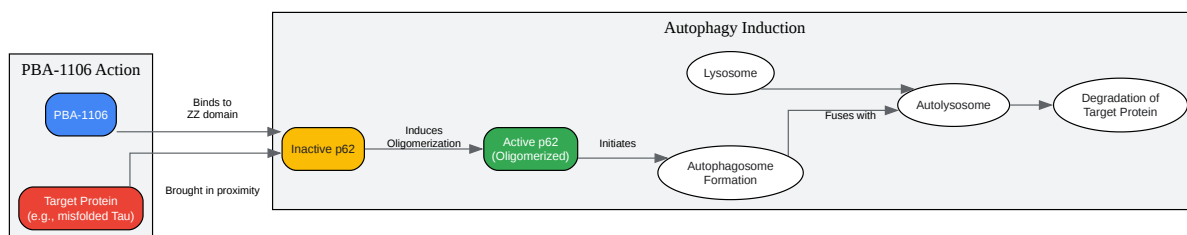
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- **PBA-1106** (stock solution in DMSO)
- Bafilomycin A1 (lysosomal inhibitor, stock solution in DMSO)
- Vehicle (DMSO)
- Glass-bottom imaging dishes
- Confocal microscope with environmental control and appropriate lasers and filters for GFP and mCherry.

#### Procedure:

- Cell Seeding and Transfection (if applicable): Seed cells as in Protocol 1. If using transient expression, transfect the cells with the mCherry-GFP-LC3 plasmid according to the manufacturer's instructions and allow for protein expression for 24-48 hours.
- Compound Preparation: Prepare fresh dilutions of **PBA-1106** and Bafilomycin A1 in pre-warmed complete medium.
- Treatment:
  - For the lysosomal inhibition group, pre-treat cells with 100 nM Bafilomycin A1 for 1 hour before adding **PBA-1106**.
  - Replace the medium with the prepared treatment solutions (Vehicle, **PBA-1106**, or Bafilomycin A1 + **PBA-1106**).
- Live-Cell Imaging:
  - Place the dish on the confocal microscope stage within the environmental chamber.
  - Acquire images at a designated time point (e.g., 8 hours) using a 60x oil immersion objective.
  - Capture both the GFP and mCherry channels for each field of view.

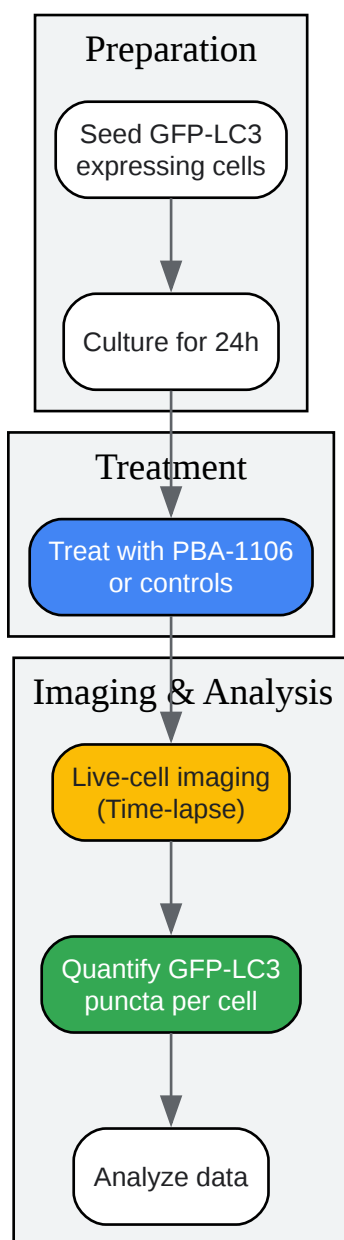
- Image Analysis and Quantification:
  - For each cell, count the number of mCherry+GFP+ (yellow) puncta, representing autophagosomes.
  - Count the number of mCherry+GFP- (red) puncta, representing autolysosomes.
  - Calculate the average number of each type of puncta per cell from at least 50 cells per condition.
  - Determine the autophagic flux by calculating the ratio of red puncta to yellow puncta. An increase in this ratio indicates a successful progression of autophagy.

## Mandatory Visualizations



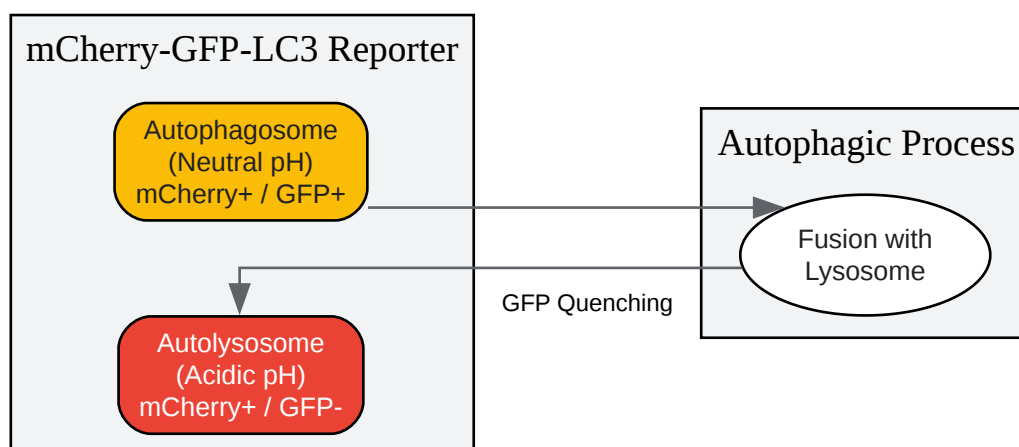
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Caption: Signaling pathway of **PBA-1106**-induced autophagy.



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Caption: Experimental workflow for GFP-LC3 puncta analysis.



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